![molecular formula C16H25N B037657 Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 112937-99-2](/img/structure/B37657.png)
Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-component reactions and intricate steps to introduce specific functional groups. For instance, (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was synthesized via a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, demonstrating the complexity and versatility of synthesizing piperidine compounds (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which can significantly influence the compound's physical and chemical properties. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, showcases hydrogen bonding and C-H…π interactions, highlighting the complexity of interactions within these molecules (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, reflecting their reactive nature. Their chemical properties, such as reactivity towards acids, bases, and other organic compounds, are pivotal in synthesizing numerous pharmaceuticals and materials. The synthesis of N-acyl-N-phenyl ureas of piperidine and substituted piperidines with anti-inflammatory and anti-proliferative activities showcases the chemical versatility and potential applications of piperidine derivatives (Ranise et al., 2001).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The crystal structure, as well as intra- and intermolecular interactions, play a crucial role in determining these properties. For example, the crystal structure analysis of 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione provides insights into how molecular packing can affect the physical properties of these compounds (Rajnikant et al., 2010).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Arylcycloalkylamines, including phenyl piperidines, play a significant role in the development of pharmacophores for antipsychotic agents. The incorporation of arylalkyl substituents, such as 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-piperidine, enhances the potency and selectivity of compounds targeting D2-like receptors. This modification contributes to the selectivity and potency of synthesized agents at these receptors, indicating its potential in the design of novel antipsychotic medications (Sikazwe et al., 2009).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives, which include the piperidine subgroup, have shown significant therapeutic potential across a broad range of applications, from CNS agents to anticancer, cardio-protective agents, and more. The flexibility of the piperazine and piperidine scaffold enables the design of drug-like molecules with diverse pharmacological profiles, underlining the importance of these structures in drug discovery and development (Rathi et al., 2016).
Anti-mycobacterial Activity
Compounds based on the piperidine structure, such as 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-piperidine, have been investigated for their potential against Mycobacterium tuberculosis. Their structural framework, which incorporates the piperidine unit, has shown promising activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis. This highlights the significance of piperidine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDVRUGUNUMSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443182 |
Source


|
| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |
CAS RN |
112937-99-2 |
Source


|
| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

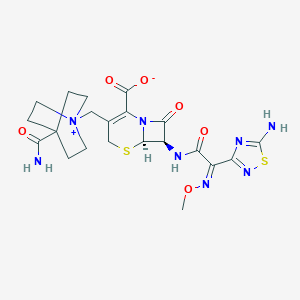
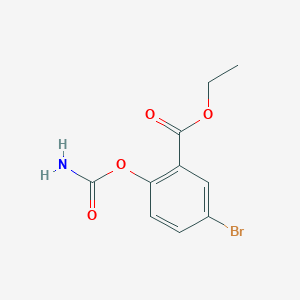
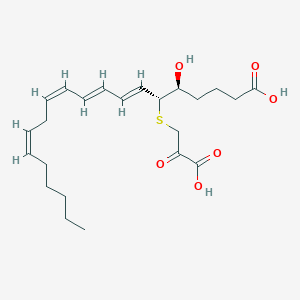
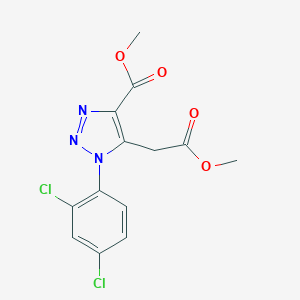

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
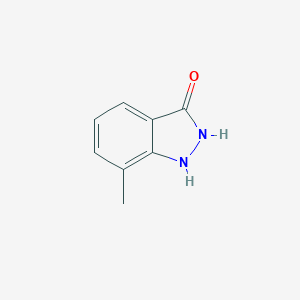
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
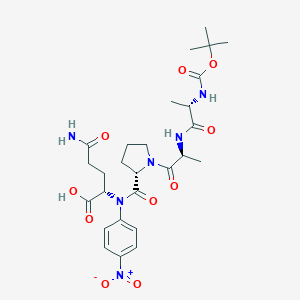
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
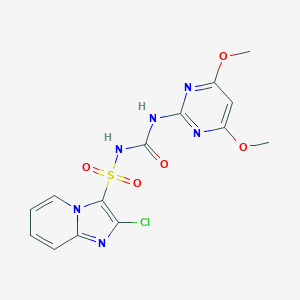
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)